4-(1H-indol-3-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide
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Overview
Description
4-(1H-indol-3-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C22H21N7O2S and its molecular weight is 447.52. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
The compound 4-(1H-indol-3-yl)-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)butanamide is part of a family of molecules characterized by the presence of indole, triazole, oxadiazole, and thiophene moieties. These structural elements contribute to the chemical's potential biological activity. Research has shown that such compounds are synthesized through sequential transformations involving nucleophilic substitution reactions and are structurally confirmed by spectral and elemental analysis. They are noted for their in vitro inhibitory potential against enzymes like urease, indicating potential therapeutic applications in drug design (Nazir et al., 2018).
Biological Activities and Applications
Antimicrobial and Anti-inflammatory Properties
Synthesized compounds, including those with a core structure similar to the compound , have been explored for their antimicrobial activities against various strains of bacteria and fungi. They have also been tested for anti-inflammatory properties, indicating their potential use in treating infectious and inflammatory diseases (Gadegoni & Manda, 2013).
Antibacterial Activity
Derivatives of this compound class have shown good antibacterial activity against various bacterial strains, highlighting their potential as antibacterial agents. The specific interactions with bacterial enzymes or cell structures could be a subject of further pharmacological studies (Kaneria et al., 2016).
Antitubercular Potential
Some analogs of this compound have been investigated for their potential as antitubercular agents. Docking studies against specific mycobacterial enzymes like enoyl reductase (InhA) of Mycobacterium tuberculosis provide insights into their mechanism of action and potential effectiveness in treating tuberculosis (Purushotham & Poojary, 2018).
Antifungal and Apoptotic Effects
The compound's analogs have been studied for their antifungal properties, particularly against Candida species. Research also indicates their apoptotic effects on fungal cells, which is significant for developing treatments for fungal infections (Çavușoğlu et al., 2018).
Anticonvulsant Activity
Some structurally related compounds have been evaluated for their anticonvulsant activities. This suggests the potential of these compounds in developing new treatments for convulsive disorders, further highlighting the diverse biological activities exhibited by this compound class (Rajasekaran et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides to α-glucose . Inhibiting α-glucosidase activity is an effective therapeutic approach for the treatment of type 2 diabetes .
Mode of Action
This compound acts as a non-competitive inhibitor of α-glucosidase This results in a decrease in the enzyme’s activity .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . By preventing the breakdown of complex carbohydrates into glucose, it reduces the amount of glucose that enters the bloodstream after a meal, helping to control blood glucose levels .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in postprandial hyperglycemia (high blood sugar after meals), which is beneficial for managing type 2 diabetes . Some compounds in this class have shown better inhibitory activity than the reference drug acarbose .
properties
IUPAC Name |
4-(1H-indol-3-yl)-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2S/c30-20(9-3-5-15-13-24-17-7-2-1-6-16(15)17)23-10-11-29-14-18(26-28-29)22-25-21(27-31-22)19-8-4-12-32-19/h1-2,4,6-8,12-14,24H,3,5,9-11H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYUWVCPSHEAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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